MDG 582, a compound closely resembling ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold []. It displays a distinct chemotype compared to other known PPARγ ligands and represents a potential lead compound for developing new therapeutic agents targeting PPARγ.
Based on the research on MDG 582, the target compound likely exerts its activity by binding to the ligand-binding domain (LBD) of PPARγ, modulating its transcriptional activity []. This modulation can affect various downstream signaling pathways involved in lipid metabolism, glucose homeostasis, and inflammation.
The research on MDG 582 suggests potential applications of the target compound as a research tool to study PPARγ signaling and as a lead compound for developing novel PPARγ agonists []. PPARγ agonists are being investigated for treating metabolic disorders such as type 2 diabetes and dyslipidemia, as well as inflammatory conditions.
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8